molecular formula C10H12FN B6260374 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-05-7

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6260374
CAS No.: 1188164-05-7
M. Wt: 165.21 g/mol
InChI Key: IUOQQOTZXJNEJR-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group attached to the nitrogen atom, and an indane backbone. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reductive Amination: The key step involves the reductive amination of 4-fluoro-2,3-dihydro-1H-inden-1-one with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Fully saturated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interaction with various biological targets, including neurotransmitter receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the structure-activity relationships of indane derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2,3-dihydro-1H-inden-1-one
  • N-methyl-2,3-dihydro-1H-inden-1-amine
  • 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct physicochemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the methyl group influences its binding affinity to molecular targets.

Properties

CAS No.

1188164-05-7

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

4-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3

InChI Key

IUOQQOTZXJNEJR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=C2F

Purity

95

Origin of Product

United States

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